N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-11-13(10-16-20-11)14(18)15-9-12-3-5-17(6-4-12)7-8-19-2/h10,12H,3-9H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICYXJGMHAYEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2CCN(CC2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide involves multiple steps, including the formation of the piperidine ring and the attachment of the isoxazole moiety.
Industrial Production Methods
Industrial production of piperidine derivatives often involves multicomponent reactions, cyclization, and hydrogenation processes. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share partial structural homology with the target molecule, particularly in the piperidine-carboxamide framework or isoxazole moiety:
Table 1: Key Structural and Pharmacological Comparisons
*Calculated based on molecular formula.
Key Differences and Implications
Piperidine Substitutions: The target compound’s 2-methoxyethyl group contrasts with Goxalapladib’s trifluoromethylbiphenyl and WNK463’s tert-butyl substituents.
Heterocyclic Core :
- The target’s isoxazole-4-carboxamide differs from Goxalapladib’s 1,8-naphthyridine core, which is associated with metal chelation and kinase inhibition .
- The thiazole in replaces the piperidine ring, reducing steric bulk but possibly diminishing CNS penetration due to higher polarity.
Pharmacokinetic Profiles :
- Higher molecular weight compounds like Goxalapladib (718.80 Da) may face challenges in oral bioavailability, whereas the target compound (~323 Da) aligns better with Lipinski’s Rule of Five .
- The trifluoromethyl groups in Goxalapladib and WNK463 enhance metabolic resistance but increase hepatotoxicity risks .
Research Findings and Activity Trends
- Goxalapladib demonstrated efficacy in atherosclerosis models by inhibiting phospholipase A2 (PLA2), attributed to its naphthyridine-acetamide scaffold .
- WNK463 ’s imidazole-carboxamide and oxadiazole groups confer selective kinase inhibition, highlighting the role of electron-withdrawing substituents in target engagement .
- The target compound ’s isoxazole-4-carboxamide may mimic ATP-binding motifs in kinases, though empirical data is needed to confirm this hypothesis.
Biological Activity
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a compound that belongs to the class of piperidine derivatives, which are significant in pharmaceutical applications due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 267.32 g/mol. The compound features a piperidine ring and an isoxazole moiety, which contribute to its unique biological properties.
The biological activity of this compound may be attributed to its interaction with specific molecular targets. It is hypothesized that it binds to various receptors or enzymes, modulating their activity and leading to biological effects such as:
- Antimicrobial Activity : Potential inhibition of bacterial growth.
- Anticancer Properties : Induction of apoptosis in cancer cells.
- Analgesic Effects : Modulation of pain pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit moderate to good antimicrobial activity. For instance, derivatives containing piperidine rings have shown effectiveness against various bacterial strains .
Anticancer Activity
The compound has been investigated for its potential anticancer effects. In vitro studies suggest that it may induce apoptosis in specific cancer cell lines, although detailed results are still emerging. The mechanism likely involves the modulation of apoptotic pathways, impacting cell survival and proliferation .
Case Studies
- Study on Antimicrobial Efficacy : A recent study screened various piperidine derivatives for their antimicrobial properties. The results indicated that certain structural modifications enhance activity against Gram-positive and Gram-negative bacteria .
- Anticancer Research : In a study focusing on the apoptosis-inducing capability of similar compounds, researchers observed significant cytotoxic effects in cancer cell lines treated with derivatives similar to this compound .
Q & A
Q. What are the standard synthetic protocols for N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide, and how are impurities controlled?
The synthesis typically involves multi-step reactions, including condensation of a piperidine derivative (e.g., 1-(2-methoxyethyl)piperidin-4-ylmethanamine) with 5-methylisoxazole-4-carbonyl chloride. Key steps include:
- Amide coupling : Use of coupling agents like EDCI/HOBt or oxalyl chloride in DCM (as seen in analogous carboxamide syntheses) .
- Purification : Column chromatography (silica gel, gradient elution) to isolate intermediates.
- Impurity control : Monitoring by HPLC (C18 column, acetonitrile/water mobile phase) to detect unreacted starting materials or by-products (e.g., dimerization products) .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to verify the piperidine, methoxyethyl, and isoxazole moieties. For example, the methoxy group shows a singlet at ~3.3 ppm, and the isoxazole ring protons resonate at 6.1–6.3 ppm .
- X-ray crystallography : To resolve stereochemical ambiguities (e.g., piperidine chair conformation) and validate bond lengths/angles, as demonstrated for structurally similar carboxamides .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₄N₃O₃: 318.1818) .
Q. How can researchers design initial biological assays to evaluate its activity?
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyridine/pyrazole carboxamides with reported kinase inhibition) .
- In vitro assays : Use fluorescence polarization for binding affinity or enzymatic assays (e.g., ADP-Glo™ for kinases). Include positive controls (e.g., staurosporine for kinases) and dose-response curves (IC₅₀ calculation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) for amide bond formation. DMF may enhance solubility but require lower temperatures to avoid side reactions .
- Catalyst optimization : Compare EDCI/HOBt with newer catalysts like COMU, which reduce racemization in sensitive intermediates .
- Scale-up challenges : Address exothermic reactions via controlled addition of reagents (e.g., slow drip for acyl chlorides) and use of flow chemistry for safer scaling .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Docking vs. experimental IC₅₀ discrepancies : Re-evaluate protein conformations (e.g., induced-fit docking) or assess off-target effects via kinome-wide profiling .
- Metabolite interference : Use LC-MS to identify metabolic byproducts in cell-based assays (e.g., demethylation of the methoxyethyl group) .
- Solubility limitations : Adjust assay buffers (e.g., add DMSO ≤0.1%) or synthesize prodrugs (e.g., ester derivatives) to improve bioavailability .
Q. How can structure-activity relationship (SAR) studies guide further modifications?
- Piperidine substitutions : Replace the 2-methoxyethyl group with bulkier substituents (e.g., cyclopropylmethyl) to probe steric effects on target binding .
- Isoxazole modifications : Introduce electron-withdrawing groups (e.g., Cl at position 5) to enhance metabolic stability, as seen in related isoxazole carboxamides .
- Bioisosteric replacements : Substitute the isoxazole with a thiazole ring and compare potency, leveraging data from thiazole-carboxamide analogs .
Q. What advanced computational methods predict metabolic stability and toxicity?
- ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (target ≤3), CYP450 inhibition, and hERG liability.
- Metabolite identification : Perform in silico metabolism simulations (e.g., GLORYx) to highlight vulnerable sites (e.g., N-demethylation of piperidine) .
- MD simulations : Assess binding mode stability in aqueous environments (e.g., 100-ns simulations with AMBER) to prioritize derivatives with lower conformational flexibility .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. X-ray)?
- Dynamic effects : NMR captures solution-state conformations, while X-ray shows solid-state packing. Compare with temperature-dependent NMR to identify fluxional behavior .
- Tautomeric equilibria : For isoxazole derivatives, use 2D NOESY to detect proton exchange between tautomers .
Q. What statistical approaches validate biological assay reproducibility?
- Power analysis : Determine sample size (n ≥ 3) to achieve 80% power with α=0.05, as applied in kinase inhibition studies .
- Outlier detection : Use Grubbs’ test to exclude anomalous data points in dose-response experiments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
